ethyl 4-{[(2,4-difluorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate
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Overview
Description
ethyl 4-{[(2,4-difluorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a phenyl group, and a difluorophenylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(2,4-difluorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate typically involves multiple steps. One common method starts with the reaction of ethyl (ethoxymethylene)-3-oxobutanoate with 2,4-difluoroaniline to form ethyl 2-((2,4-difluorophenylamino)methylene)-3-oxobutanoate. This intermediate is then cyclized in hot phenoxy-benzene to yield the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-{[(2,4-difluorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
ethyl 4-{[(2,4-difluorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of ethyl 4-{[(2,4-difluorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate involves its interaction with specific molecular targets. The difluorophenylamino group can form hydrogen bonds with target proteins, while the quinoline core can intercalate with DNA, disrupting its function. These interactions can inhibit the activity of enzymes or interfere with cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((2,4-difluorophenylamino)methylene)-3-oxobutanoate: An intermediate in the synthesis of the target compound.
2-Aminothiazole derivatives: These compounds share some structural similarities and have diverse biological activities, including anticancer and antimicrobial properties.
Fluoroquinolones: These compounds also contain a quinoline core and exhibit antibacterial activity by inhibiting bacterial DNA gyrase.
Uniqueness
ethyl 4-{[(2,4-difluorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 4-[2-(2,4-difluoroanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F2N2O4/c1-2-33-26(32)17-8-10-21-19(12-17)24(14-23(29-21)16-6-4-3-5-7-16)34-15-25(31)30-22-11-9-18(27)13-20(22)28/h3-14H,2,15H2,1H3,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNVLPHEUSDDOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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